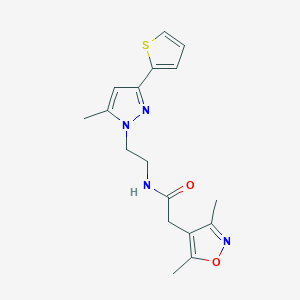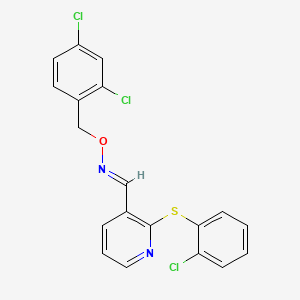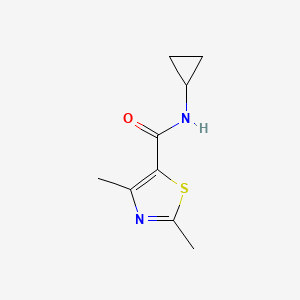
1-(4-Bromopyrazol-1-yl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Bromopyrazol-1-yl)-2-chloroethanone” is a chemical compound that likely contains a bromopyrazole group attached to a chloroethanone group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used in various fields of research, including chemistry, pharmacology, and medicine.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule and their spatial arrangement .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromopyrazole and chloroethanone groups. The bromine atom in the bromopyrazole group could potentially be a site for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could increase its density and boiling point compared to similar compounds without these halogens .Applications De Recherche Scientifique
Pyrazole-Stabilized Dinuclear Palladium(II) Chalcogenolates
1-(4-Bromopyrazol-1-yl)-2-chloroethanone is utilized in the synthesis of pyrazole-stabilized dinuclear palladium(II) chalcogenolates. These are formed through oxidative addition/reductive elimination sequences and are used in the formation of palladium chalcogenide nanoparticles. These nanoparticles are significant in the field of material science for their potential applications in catalysis and electronic materials (Sharma et al., 2015).
Characterization of Radical Compounds
This compound plays a role in the study of radical compounds, such as 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, which are important in understanding magnetic properties and electron transfer processes in chemistry (Constantinides et al., 2011).
Synthesis of Palladium(II) Complexes
1-(4-Bromopyrazol-1-yl)-2-chloroethanone is involved in the creation of palladium(II) complexes. These complexes have been found to be efficient pre-catalysts for Suzuki-Miyaura coupling reactions, a widely used method in organic chemistry for the formation of carbon-carbon bonds (Sharma et al., 2013).
Reductive Dehalogenation Studies
This chemical is also significant in the study of reductive dehalogenation, a process important for understanding environmental remediation and the breakdown of persistent organic pollutants (Curtis & Reinhard, 1994).
Tracing Coastal Water Masses
1-(4-Bromopyrazol-1-yl)-2-chloroethanone derivatives, like bromoform, are used in environmental studies as potential tracers for monitoring the movement of cooling water from power plants in coastal areas (Yang, 2001).
Antibacterial and Antifungal Activities
Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential in the development of new antimicrobial agents (Pundeer et al., 2013).
Photophysical Studies
It also plays a role in photophysical studies, particularly in understanding the behavior of molecules under light exposure, which is crucial in the development of photochemical applications (Li et al., 2017).
Microwave Spectra Analysis
The compound is relevant in the study of microwave spectra of molecules, aiding in the understanding of molecular structures and interactions (Azrak & Wilson, 1970).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromopyrazol-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c6-4-2-8-9(3-4)5(10)1-7/h2-3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOFZWMQFCNCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromopyrazol-1-yl)-2-chloroethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)
![1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride](/img/structure/B2675139.png)


![8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675144.png)
![1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2675146.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2675148.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2675149.png)
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2675151.png)
![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2675152.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2675155.png)
![methyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2675156.png)
